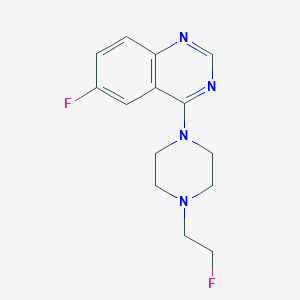

![molecular formula C17H17BrN4O3S2 B2775978 5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 865592-17-2](/img/structure/B2775978.png)

5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, antifungal, and antitumor activities . The compound you’re asking about is a benzothiazole derivative with a bromine atom and a diethylsulfamoyl group attached, which could potentially alter its properties and biological activity.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis pathway for your compound would depend on the starting materials and the desired substitutions.Scientific Research Applications

Novel Synthetic Methods and Biological Activity

Synthesis of 4-Thiazolidinones : Compounds similar to "5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide" have been synthesized for their potential biological activities. For instance, 4-thiazolidinones derived from nicotinic acid and 2-amino-6-methylbenzothiazole demonstrated antimicrobial activity against various bacteria and fungi, highlighting the synthetic versatility and potential therapeutic applications of related compounds (Patel & Shaikh, 2010).

Antiproliferative and Apoptosis-inducing Agents : Derivatives of benzothiazole, structurally related to the compound of interest, have shown significant antiproliferative activity against various human cancer cell lines, indicating their potential as cancer therapeutic agents (Zhang et al., 2018).

Chemical Properties and Applications

Photosensitizing Agents for Photodynamic Therapy : Certain compounds with benzenesulfonamide groups have been synthesized and characterized for their photosensitizing properties, which are crucial for photodynamic therapy, especially in treating cancer. These studies exemplify the application of such compounds in medicinal chemistry and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Aquaporin Inhibitors : Nicotinamides, including those with thiadiazole structures, have been explored for their role as aquaporin inhibitors. Their structural characterization underlines the importance of these compounds in modulating biological processes, possibly offering insights into the development of therapeutics targeting water channels (Burnett, Johnston, & Green, 2015).

Enzyme Inhibition and Anticholinergic Activities

Gastric H+/K(+)-ATPase Inhibitors : Research into nicotinamide derivatives has identified potent inhibitors of gastric H+/K(+)-ATPase, suggesting applications in treating acid-related gastrointestinal disorders. This reflects the potential for compounds with similar functionalities to "this compound" to serve as therapeutic agents (Terauchi et al., 1997).

Antiprotozoal Activity : Aza-analogues of furamidine, sharing a similar interest in heterocyclic and aromatic substitutions, have demonstrated significant antiprotozoal activity, indicating the potential for related compounds to contribute to the treatment of protozoal infections (Ismail et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O3S2/c1-3-22(4-2)27(24,25)13-5-6-14-15(8-13)26-17(20-14)21-16(23)11-7-12(18)10-19-9-11/h5-10H,3-4H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIICTVWJCQMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)